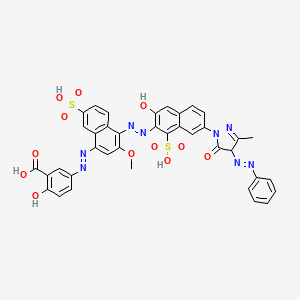![molecular formula C15H15NO2 B13806860 4'-Methoxy-4-methyl-5-oxo-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carbonitrile CAS No. 5446-70-8](/img/structure/B13806860.png)
4'-Methoxy-4-methyl-5-oxo-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenyl)-1-methyl-2-oxo-cyclohex-3-ene-1-carbonitrile is an organic compound that belongs to the class of cyclohexenones This compound is characterized by the presence of a methoxyphenyl group, a methyl group, an oxo group, and a carbonitrile group attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-1-methyl-2-oxo-cyclohex-3-ene-1-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with cyclohexanone in the presence of a base such as potassium hydroxide. The reaction mixture is then subjected to a nitrile-forming reagent like sodium cyanide under controlled conditions to introduce the carbonitrile group. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-(4-methoxyphenyl)-1-methyl-2-oxo-cyclohex-3-ene-1-carbonitrile may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. The crude product is often purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxyphenyl)-1-methyl-2-oxo-cyclohex-3-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or sodium methoxide in methanol or ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Methoxyphenyl)-1-methyl-2-oxo-cyclohex-3-ene-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(4-methoxyphenyl)-1-methyl-2-oxo-cyclohex-3-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole: Similar in structure but contains an imidazole ring instead of a cyclohexene ring.
4-Methoxyphenylacetic acid: Contains a methoxyphenyl group but lacks the cyclohexene and carbonitrile groups.
4-Methoxyphenyl isothiocyanate: Contains a methoxyphenyl group but has an isothiocyanate group instead of a carbonitrile group .
Uniqueness
4-(4-Methoxyphenyl)-1-methyl-2-oxo-cyclohex-3-ene-1-carbonitrile is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the methoxyphenyl group, carbonitrile group, and cyclohexene ring allows for diverse chemical transformations and applications in various fields of research .
Propiedades
Número CAS |
5446-70-8 |
|---|---|
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-1-methyl-2-oxocyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C15H15NO2/c1-15(10-16)8-7-12(9-14(15)17)11-3-5-13(18-2)6-4-11/h3-6,9H,7-8H2,1-2H3 |
Clave InChI |
DADUAZNFXZZKRI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=CC1=O)C2=CC=C(C=C2)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806782.png)
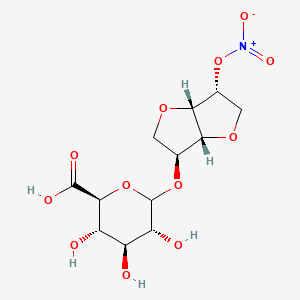
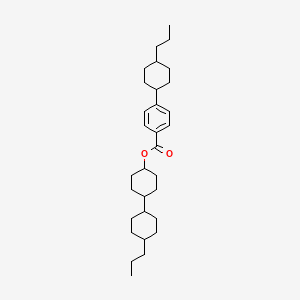

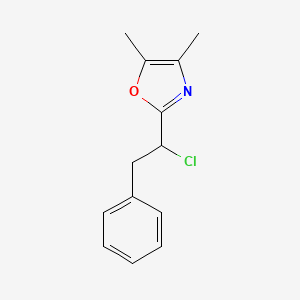
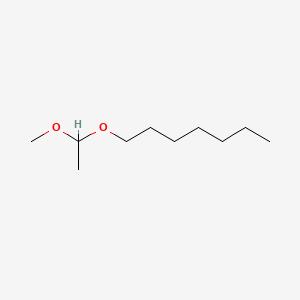
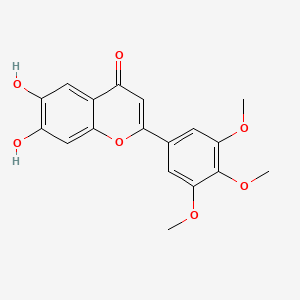
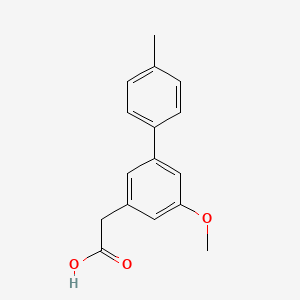
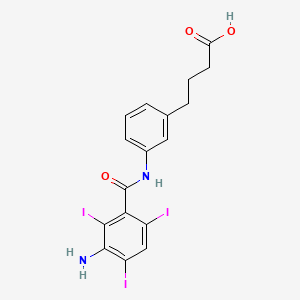
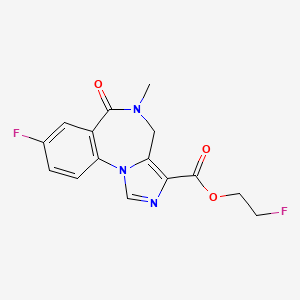
![(1S,2S,4R,5R)-tricyclo[3.2.1.02,4]oct-6-ene-3-carbonyl chloride](/img/structure/B13806861.png)

![2-Ethyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B13806867.png)
